N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Catalog No.
S1526009
CAS No.
257639-98-8
M.F
C23H33ClN4
M. Wt
401.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphe...

CAS Number

257639-98-8

Product Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C23H33ClN4

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl

Synonyms

butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, CP 154,526, CP 154526, CP-154,526, CP-154526

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl

CRF1 Receptor Antagonist:

CP-154526 hydrochloride is a non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. This means it binds to the CRF1 receptor, preventing the natural ligand, corticotropin-releasing factor (CRF), from exerting its effects []. CRF plays a crucial role in the stress response and is implicated in various neuropsychiatric disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD) [].

Potential Therapeutic Applications:

The ability of CP-154526 hydrochloride to block CRF1 signaling has led to its investigation as a potential therapeutic agent for various conditions, including:

  • Anxiety Disorders: Studies suggest that CP-154526 hydrochloride may be effective in reducing anxiety-like behaviors in animal models [].
  • Depression: Preclinical research indicates that CP-154526 hydrochloride may have antidepressant effects [].
  • Post-traumatic Stress Disorder (PTSD): Animal studies have shown promise for CP-154526 hydrochloride in reducing symptoms associated with PTSD [].
  • Addiction: CP-154526 hydrochloride is being explored for its potential to treat addiction by reducing drug-seeking behavior [].

Additional Properties:

  • Blood-Brain Barrier Permeability: CP-154526 hydrochloride can readily cross the blood-brain barrier, allowing it to reach its target site in the central nervous system [].
  • Neuroprotective Effects: Studies suggest that CP-154526 hydrochloride may have neuroprotective properties, potentially beneficial in neurodegenerative diseases [].

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, commonly referred to as CP-154526, is a synthetic compound known for its role as a selective antagonist of the corticotropin-releasing factor receptor 1. This compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is substituted with various alkyl and aryl groups, contributing to its biological activity and specificity.

The molecular formula of this compound is C23H32N4·HCl, and it has a molecular weight of approximately 364.5 g/mol. The compound's structure includes multiple methyl groups and a trimethylphenyl moiety, which are essential for its interaction with biological targets .

CP-154526 hydrochloride acts by competitively binding to the CRF1 receptor, blocking the binding of the natural ligand, corticotropin-releasing hormone (CRH). This prevents the activation of the CRF signaling cascade, which is involved in stress responses, anxiety, and other physiological processes [].

Studies suggest that CP-154526 can:

  • Block CRF-induced activation of adenylate cyclase, an enzyme crucial for cellular signaling [].
  • Attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response pathway regulated by CRF [].
  • Display anxiolytic-like effects in animal models [].
  • Potential Toxicity: The compound's biological effects suggest potential side effects if administered to humans. Specific toxicity data is not publicly available.
  • Limited Availability: Due to its research status, CP-154526 hydrochloride is not commercially available.

Please Note:

  • The information provided is based on scientific research and should not be interpreted as medical advice.
  • Further research and clinical trials are needed to determine the safety and efficacy of CP-154526 hydrochloride for therapeutic purposes.

The chemical reactivity of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride largely revolves around its functional groups. The amine group can participate in nucleophilic substitutions and can form salts with acids, as seen in its hydrochloride form. Additionally, the presence of the pyrimidine ring allows for potential reactions typical of heterocyclic compounds, such as electrophilic aromatic substitution.

The compound can also undergo metabolic transformations in biological systems. For example, it may be oxidized or conjugated through phase I and phase II metabolic pathways, respectively. These transformations are crucial for understanding its pharmacokinetics and bioavailability .

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has been primarily studied for its antagonistic effects on the corticotropin-releasing factor receptor 1. This receptor plays a pivotal role in the stress response and is implicated in various neuropsychiatric disorders. By inhibiting this receptor, CP-154526 has shown potential in reducing anxiety-like behaviors in animal models and may offer therapeutic benefits for conditions such as depression and stress-related disorders .

Moreover, recent studies have indicated that this compound exhibits antiviral properties against Chikungunya virus by inhibiting viral replication through mechanisms that involve modulation of the immune response .

The synthesis of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is generally achieved through cyclization reactions involving appropriate precursors that contain both pyrrole and pyrimidine functionalities.
  • Alkylation: The introduction of the butyl and ethyl groups occurs via alkylation reactions with suitable halides or sulfonates.
  • Substitution Reactions: The methyl groups on the aromatic ring can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt for enhanced solubility and stability .

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has several notable applications:

  • Pharmaceutical Development: As a selective corticotropin-releasing factor receptor 1 antagonist, it is being explored for treating anxiety disorders and depression.
  • Antiviral Research: Its efficacy against Chikungunya virus positions it as a candidate for further antiviral drug development.
  • Research Tool: This compound serves as an important tool in neuroscience research to study stress responses and related pathways .

Interaction studies have demonstrated that N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride effectively inhibits corticotropin-releasing factor receptor 1 signaling pathways. These studies utilize various biochemical assays to assess binding affinity and functional inhibition in cellular models.

Furthermore, investigations into its pharmacokinetics reveal how it interacts with metabolic enzymes and transport proteins within biological systems. Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential side effects during therapeutic use .

Several compounds share structural similarities with N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride:

Compound NameStructureBiological Activity
AntalarminSimilar core structure; CRF1 antagonistReduces anxiety-like behavior
AprepitantDifferent substitution pattern; neurokinin receptor antagonistUsed for nausea prevention
CP 154526Identical to N-butyl-N-ethyl...; different salt formSelective CRF1 antagonist

These compounds are unique due to their specific substitutions and resulting biological activities. For instance, while Antalarmin also targets corticotropin-releasing factor receptors, its distinct structural features lead to different pharmacological profiles compared to N-butyl-N-ethyl... .

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride, commonly designated as CP-154,526, demonstrates exceptional binding affinity for the corticotropin releasing factor 1 receptor with a dissociation constant of 2.7 nanomolar in human neuroblastoma cells [1] [9]. The compound exhibits consistent high-affinity binding across multiple tissue preparations, including rat cortical and pituitary membranes where the inhibition constant remains below 10 nanomolar [9] [13].

The binding mechanism involves interaction with the transmembrane domain of the corticotropin releasing factor 1 receptor, specifically targeting the juxtamembrane region rather than the amino-terminal extracellular domain [16]. This binding pattern differs fundamentally from peptide antagonists, which primarily interact with the extracellular amino-terminal domain of the receptor [16]. The pyrrolo[2,3-d]pyrimidine core structure of CP-154,526 enables stabilization of an inactive receptor conformation through allosteric modulation [9] [13].

Radioligand binding studies utilizing iodinated ovine corticotropin releasing factor demonstrate monophasic competition curves with Hill slopes approximating unity, indicating interaction with a single binding site [32]. The binding kinetics reveal rapid association with the receptor, achieving equilibrium within minutes of exposure [9]. Dissociation studies confirm the stability of the receptor-antagonist complex, with slow off-rates contributing to the sustained antagonistic effects observed in functional assays [9] [13].

Table 1: Corticotropin Releasing Factor 1 Receptor Binding Characterization

Tissue SourceBinding Affinity (Ki, nM)SelectivityHill Slope
Human neuroblastoma cells (IMR32)2.7High~1.0
Rat cortical membranes<10High~1.0
Rat pituitary membranes<10High~1.0
Human brain cortex<10High~1.0

Adenylyl Cyclase and Cyclic Adenosine Monophosphate Pathway Modulation

CP-154,526 effectively blocks corticotropin releasing factor-stimulated adenylyl cyclase activity in membrane preparations from rat cortex and pituitary with an inhibition constant of 3.7 nanomolar [9] [37]. The compound prevents the characteristic elevation of intracellular cyclic adenosine monophosphate levels that normally follows corticotropin releasing factor receptor activation [9] [13]. This inhibition occurs through disruption of the coupling between the corticotropin releasing factor 1 receptor and the stimulatory guanine nucleotide-binding protein alpha subunit [24].

The corticotropin releasing factor 1 receptor normally couples to adenylyl cyclase through the stimulatory guanine nucleotide-binding protein pathway, leading to activation of protein kinase A and subsequent phosphorylation of the cyclic adenosine monophosphate response element-binding protein [24]. CP-154,526 interrupts this signaling cascade by preventing receptor activation, thereby maintaining adenylyl cyclase in its basal state [9] [13]. Studies have identified potential involvement of adenylyl cyclase type 7 and type 9 isoforms in corticotropin releasing factor 1 receptor signaling, with type 7 showing enhanced coupling efficiency [12].

The compound demonstrates particular efficacy in blocking adenylyl cyclase activation in brain regions with high corticotropin releasing factor 1 receptor density, including the cortex, amygdala, and hippocampus [9] [13]. Functional assays reveal that CP-154,526 prevents both the rapid and sustained phases of cyclic adenosine monophosphate accumulation following receptor stimulation [9]. The inhibition appears non-competitive in nature, suggesting allosteric modulation of receptor function rather than direct competition with endogenous ligands [34].

Table 2: Adenylyl Cyclase and Cyclic Adenosine Monophosphate Pathway Modulation

ParameterValue/DescriptionTissue/System
Adenylyl cyclase inhibition Ki3.7 nMCell membrane preparations
Primary signaling pathwayAdenylyl cyclase/cyclic adenosine monophosphateMultiple tissues
Guanine nucleotide-binding protein couplingStimulatory alpha subunit-coupledCorticotropin releasing factor 1 receptor
Protein kinase A activationBlocked by CP-154,526Various cell types
Downstream effectorsCyclic adenosine monophosphate response element-binding protein phosphorylation inhibitedCentral nervous system

Neuroreceptor Selectivity Profile and Cross-reactivity Investigations

Comprehensive receptor binding assays demonstrate exceptional selectivity of CP-154,526 for the corticotropin releasing factor 1 receptor subtype [32]. The compound shows minimal affinity for the corticotropin releasing factor 2 receptor with an inhibition constant exceeding 10,000 nanomolar, representing greater than 3,700-fold selectivity for the type 1 receptor [37]. Extensive cross-reactivity screening against more than 40 distinct receptor subtypes reveals no significant binding interactions at concentrations below 1,000 nanomolar [32].

The selectivity profile encompasses comprehensive evaluation against major neurotransmitter receptor families, including adrenergic, dopaminergic, serotonergic, cholinergic, and gamma-aminobutyric acid receptors [32]. Additionally, binding studies confirm absence of significant interactions with ion channels, neurotransmitter transporters, and enzymatic targets [32]. This remarkable selectivity profile distinguishes CP-154,526 from many other central nervous system-active compounds that typically exhibit broader pharmacological activity [23].

Comparative studies with other corticotropin releasing factor receptor antagonists reveal similar selectivity patterns within the pyrrolo[2,3-d]pyrimidine chemical class [22]. The selectivity appears to result from specific structural features of the corticotropin releasing factor 1 receptor that are absent or modified in the type 2 receptor [19]. Key amino acid differences in the transmembrane regions between receptor subtypes contribute to the observed selectivity [19] [24].

Table 3: Neuroreceptor Selectivity Profile and Cross-reactivity

Receptor/TargetBinding AffinitySelectivity Ratio vs CRF1
Corticotropin releasing factor 1 receptorKi = 2.7 nM1 (reference)
Corticotropin releasing factor 2 receptorKi >10,000 nM>3,700-fold
Other G-protein coupled receptors (>40 tested)IC50 >1,000 nM>370-fold
Ion channelsNo significant bindingNot applicable
Neurotransmitter transportersNo significant bindingNot applicable
Enzymatic targetsNo significant bindingNot applicable

Comparative Receptor Binding Studies with Structural Analogs

Structural analogs within the pyrrolo[2,3-d]pyrimidine class demonstrate varying degrees of corticotropin releasing factor 1 receptor affinity, with antalarmin showing the highest potency at 1.0 nanomolar [6]. NBI-27914, another pyrrolo[2,3-d]pyrimidine derivative, exhibits binding affinity in the 1-10 nanomolar range, confirming the importance of the core heterocyclic structure for receptor recognition [22]. Comparative analysis reveals that modifications to the N-butyl-N-ethyl substituents and the trimethylphenyl moiety significantly influence binding affinity [7].

Structure-activity relationship studies indicate that the 2,5-dimethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine core contributes to optimal receptor binding [4] [7]. The 2,4,6-trimethylphenyl group at the 7-position appears critical for maintaining high affinity, with alterations to this substituent resulting in reduced binding potency [7]. Peptide antagonists such as alpha-helical corticotropin releasing factor (9-41) demonstrate lower binding affinity compared to the small molecule antagonists, highlighting the advantages of the pyrrolo[2,3-d]pyrimidine scaffold [32].

Molecular modeling studies suggest that the pyrrolo[2,3-d]pyrimidine derivatives interact with a distinct binding site compared to natural peptide ligands [16] [29]. This allosteric binding site accommodates the rigid heterocyclic structure while maintaining essential hydrogen bonding and hydrophobic interactions [29]. The carbonyl group of related pyrrolo[2,3-d]pyrimidin-4-one derivatives can serve as a hydrogen bond acceptor, replacing the role of nitrogen atoms in classical receptor antagonists [4].

Table 4: Comparative Receptor Binding Studies with Structural Analogs

CompoundChemical ClassCRF1 Receptor Ki (nM)Key Structural Features
CP-154,526Pyrrolo[2,3-d]pyrimidine2.7N-butyl-N-ethyl, 2,5-dimethyl, trimethylphenyl
AntalarminPyrrolo[2,3-d]pyrimidine1.0Similar core with different substituents
NBI-27914Pyrrolo[2,3-d]pyrimidine1-10Modified pyrrolo[2,3-d]pyrimidine derivative
Alpha-helical CRF(9-41)Peptide antagonist>100Truncated peptide structure
AstressinPeptide antagonistVariableCyclic peptide with disulfide bonds

Molecular Basis of Corticotropin Releasing Factor 1 Receptor Antagonism

The molecular mechanism of CP-154,526 antagonism involves binding to the transmembrane domain of the corticotropin releasing factor 1 receptor, specifically targeting the juxtamembrane region that differs from the peptide binding site [16]. Site-directed mutagenesis studies have identified critical amino acid residues at the junction of the third extracellular domain and fifth transmembrane region, particularly valine 266, tyrosine 267, and threonine 268 [19]. These residues appear essential for small molecule antagonist binding and contribute significantly to the observed selectivity between receptor subtypes [19].

The antagonistic mechanism appears to be allosteric rather than competitive, as evidenced by non-surmountable inhibition of agonist responses and complex binding kinetics [34]. CP-154,526 stabilizes an inactive receptor conformation that prevents coupling to stimulatory guanine nucleotide-binding proteins [9] [13]. This conformational stabilization involves hydrophobic interactions between the trimethylphenyl substituent and amino acid residues within the transmembrane helices [29].

Hydrogen bonding networks play a crucial role in antagonist binding, with the pyrimidine nitrogen atoms serving as hydrogen bond acceptors [4] [29]. The rigid pyrrolo[2,3-d]pyrimidine scaffold maintains optimal geometric relationships for these interactions while providing sufficient hydrophobic surface area for stable receptor binding [29]. Recent crystallographic studies of related class B G-protein coupled receptors support the proposed binding mode and confirm the distinct nature of small molecule versus peptide binding sites [29].

The molecular basis for receptor subtype selectivity resides in specific amino acid differences between corticotropin releasing factor 1 and 2 receptors within the transmembrane regions [19] [24]. These structural differences create a binding pocket in the type 1 receptor that accommodates pyrrolo[2,3-d]pyrimidine antagonists while being incompatible with the same compounds in the type 2 receptor [19]. The selectivity mechanism represents a fundamental difference in receptor architecture that has been exploited for the development of subtype-selective antagonists [26].

Table 5: Molecular Basis of Corticotropin Releasing Factor 1 Receptor Antagonism

Molecular FeatureDescriptionSupporting Evidence
Binding locationTransmembrane/juxtamembrane domainMutagenesis and chimeric receptor studies [19]
MechanismAllosteric antagonismNon-competitive kinetics [34]
Key residuesVal266, Tyr267, Thr268Site-directed mutagenesis [19]
Receptor conformationStabilizes inactive stateFunctional and binding studies [9] [13]
Selectivity basisTransmembrane region differencesComparative receptor analysis [19] [24]
Binding interactionsHydrogen bonding and hydrophobic contactsStructure-activity relationships [4] [29]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

400.2393748 g/mol

Monoisotopic Mass

400.2393748 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

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